N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAP is a novel small molecule that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of pro-inflammatory cytokines. N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals and the generation of action potentials in neurons. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to block the transmission of pain signals in the spinal cord, resulting in analgesic effects. Furthermore, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, resulting in anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is that it exhibits a wide range of biological activities, making it a versatile tool for scientific research. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide. One area of research could focus on further elucidating the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, which may lead to the development of more effective therapeutic applications. Additionally, research could focus on optimizing the synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide to improve its availability for laboratory experiments. Furthermore, research could focus on exploring the potential of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide as a treatment for various inflammatory and neurological disorders.
Synthesis Methods
The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide involves the reaction of 4-chloro-2-methylbenzoic acid with 4-methylpiperidine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with acetic anhydride to produce N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to have analgesic effects by blocking the transmission of pain signals in the spinal cord. Furthermore, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to have anticonvulsant effects by modulating the activity of voltage-gated sodium channels.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-5-7-18(8-6-11)10-15(19)17-14-4-3-13(16)9-12(14)2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUVUJXSUPOBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
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